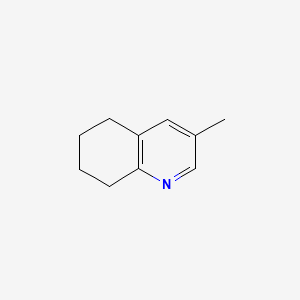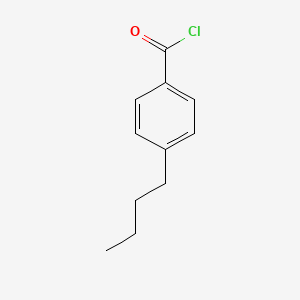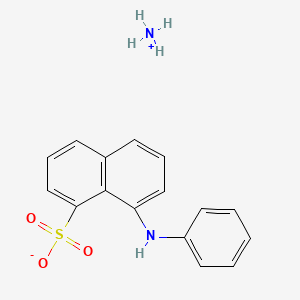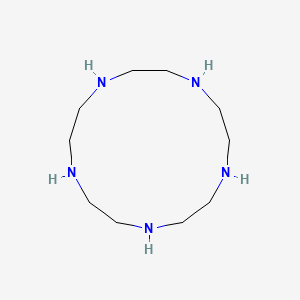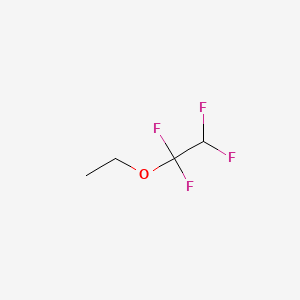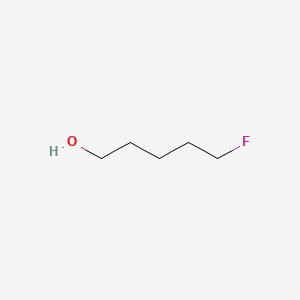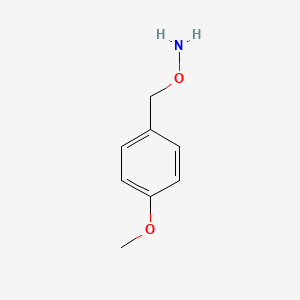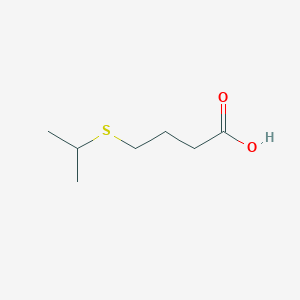
4-Propan-2-ylsulfanylbutanoic acid
説明
Synthesis Analysis
The synthesis of sulfur-containing compounds is a topic of interest in the field of organic chemistry. For instance, the synthesis of hexahydropyrrolo[3,2-b]indoles via a sequential [1 + 4]- and [2 + 3]-annulation using prop-2-ynylsulfonium salts is described, which demonstrates the utility of sulfur-containing synthons in constructing complex fused ring systems . Additionally, the synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids through reactions with chloroacetic or acrylic acid and acrylonitrile is reported, indicating that sulfur can be incorporated into various molecular frameworks . These methods could potentially be adapted for the synthesis of 4-Propan-2-ylsulfanylbutanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound would consist of a butanoic acid backbone with a propan-2-ylsulfanyl substituent. The papers do not directly address the molecular structure of this specific compound, but they do provide insights into the structural aspects of sulfur-containing heterocycles and acetic acid derivatives . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactions involving sulfur-containing compounds are diverse. The papers describe the use of sulfur-containing synthons in annulation reactions to create complex heterocyclic structures , as well as the reactions of substituted 2-methylquinoline-4-thiols with various reagents to yield acetic and propionic acid derivatives . These reactions highlight the versatility of sulfur in facilitating a wide range of chemical transformations, which could be relevant for the reactivity of this compound in various chemical contexts.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the papers, the properties of similar sulfur-containing compounds can be inferred. For example, the solubility, acidity, and stability of the compound would be influenced by the presence of the sulfanyl group and the carboxylic acid moiety. The synthesis of related compounds, such as disubstituted cyclohexenyl nonanoic acid, involves a series of reactions that provide insights into the reactivity and stability of the intermediates formed during the synthesis . These properties are important for understanding the behavior of this compound in biological systems or in industrial applications.
科学的研究の応用
Crystallization of Polymorphs
4-Propan-2-ylsulfanylbutanoic acid, under the context of polymorphs like MPPO, shows significant behavior in crystallization studies. The crystallization of MPPO from aqueous solutions with additives like 2-butanone is important in controlling the polymorphic compositions of the resulting material. This has implications in material science and pharmaceuticals for controlling substance properties (Nakata et al., 2009).
Synthesis and Structure Analysis
The compound plays a role in the synthesis and structural analysis of various derivatives, like chalcone derivatives. These derivatives are synthesized through Claisen-Schmidt condensation reactions and analyzed using methods like FT-IR and X-ray diffraction, highlighting its utility in organic chemistry and material analysis (Salian et al., 2018).
Organic Synthesis
It is also used in organic synthesis processes. For example, in the [4 + 2]-annulation of prop-2-ynylsulfonium salts, it serves as a C2 synthon. This process allows for the facile creation of organosulfur compounds, demonstrating its utility in complex organic synthesis (Chen et al., 2020).
Corrosion Inhibition
In the context of corrosion inhibition, derivatives of this compound have been tested as inhibitors for mild steel corrosion in acidic environments. This is crucial in materials engineering and protection against corrosion (Olasunkanmi & Ebenso, 2019).
X-ray Structural Studies
X-ray structural studies of various compounds, including those related to this compound, demonstrate its importance in confirming the molecular structure and conformation of organic compounds (Nycz et al., 2011).
Xanthine Oxidase Inhibitors
Some derivatives are studied as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. This has implications in medicinal chemistry, particularly in the treatment of conditions like gout (Šmelcerović et al., 2013).
Photodegradation Studies
The compound is also involved in the study of photodegradation of environmental pollutants, demonstrating its relevance in environmental chemistry and pollution control (Carriazo et al., 2009).
特性
IUPAC Name |
4-propan-2-ylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHNOANMAYVBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284072 | |
| Record name | 4-propan-2-ylsulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79313-54-5 | |
| Record name | 4-[(1-Methylethyl)thio]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 35365 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC35365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-propan-2-ylsulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





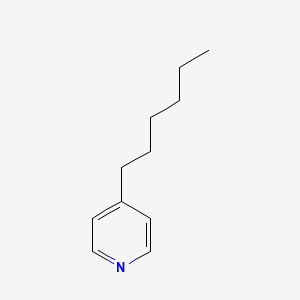
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)
